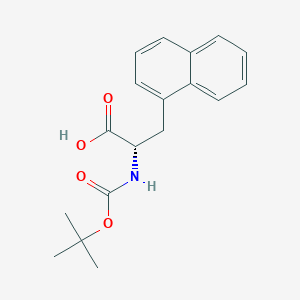

Boc-3-(1-naphthyl)-L-alanine

Vue d'ensemble

Description

Boc-3-(1-naphthyl)-L-alanine is an amino acid derivative commonly used in peptide synthesis. It features a naphthyl group attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) group protecting the amino functionality. This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(1-naphthyl)-L-alanine typically involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-3-(1-naphthyl)-L-alanine primarily undergoes reactions typical of amino acids and protected amino acids. These include:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Suzuki–Miyaura Coupling: The naphthyl group allows for participation in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under palladium catalysis.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: DCC or EDC with NHS in an organic solvent like dimethylformamide (DMF).

Suzuki–Miyaura Coupling: Palladium catalyst, boronic acid, and a base like potassium carbonate (K2CO3) in an organic solvent.

Major Products:

Deprotection: 3-(1-naphthyl)-L-alanine.

Coupling: Peptides and peptidomimetics.

Suzuki–Miyaura Coupling: Biaryl compounds.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Boc-3-(1-naphthyl)-L-alanine is a crucial building block in the synthesis of peptides. Its unique structure contributes to the stability and functionality of the resulting peptides.

Key Points :

- Biologically Active Compounds : It is employed in the pharmaceutical industry to create peptides that exhibit biological activity, enhancing their therapeutic potential .

- Stabilization of Peptides : The naphthyl group provides aromatic interactions that stabilize peptide structures, making them more resistant to degradation .

Case Study : In a study involving β-hairpin peptides, researchers found that incorporating naphthylalanine residues significantly improved the stability of these peptides compared to traditional amino acids like tryptophan. This suggests that this compound can effectively mimic and enhance structural properties critical for peptide functionality .

Drug Development

Overview : The compound plays a pivotal role in developing new drugs by enhancing receptor targeting and efficacy.

Key Points :

- Targeting Specific Receptors : It is used to design ligands that bind selectively to receptors involved in various diseases, including cancer and neurological disorders .

- Improving Drug Efficacy : By modifying drug candidates with this compound, researchers can enhance their pharmacological profiles .

Data Table: Drug Development Applications

| Application Area | Example Compounds | Outcomes |

|---|---|---|

| Cancer Treatment | Naphthylalanine derivatives | Increased selectivity for cancer cells |

| Neurological Disorders | Receptor-targeted peptides | Enhanced therapeutic efficacy |

Bioconjugation

Overview : this compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents.

Key Points :

- Targeted Delivery Systems : By conjugating this amino acid with therapeutic agents, researchers can improve the specificity and reduce side effects of treatments .

- Imaging Applications : Its fluorescent properties make it suitable for labeling biomolecules in imaging studies .

Neuroscience Research

Overview : The compound's structure aids in studying neurotransmitter interactions and understanding neurological conditions.

Key Points :

- Neurotransmitter Studies : It is valuable for exploring how neurotransmitters interact at a molecular level, which can inform treatments for disorders such as depression and anxiety .

- Modeling Protein Interactions : Researchers use this compound to model interactions within neural pathways, providing insights into brain function .

Material Science

Overview : this compound is investigated for its potential applications in developing novel materials with unique properties.

Key Points :

- Optical Properties : Its incorporation into polymers can lead to materials with enhanced optical characteristics suitable for advanced technology applications .

- Electronic Properties : Research is ongoing into how this compound can influence the electronic properties of materials, potentially leading to new applications in electronics .

Mécanisme D'action

The mechanism of action of Boc-3-(1-naphthyl)-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during peptide coupling reactions, preventing unwanted side reactions. Upon selective deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The naphthyl group can also engage in aromatic interactions, influencing the overall structure and function of the resulting peptides.

Comparaison Avec Des Composés Similaires

Boc-3-(1-naphthyl)-D-alanine: The enantiomer of Boc-3-(1-naphthyl)-L-alanine, used similarly in peptide synthesis.

Boc-D-phenylalanine: Another Boc-protected amino acid with a phenyl group instead of a naphthyl group.

Boc-D-tryptophan: A Boc-protected amino acid with an indole group.

Uniqueness: this compound is unique due to its naphthyl group, which provides distinct aromatic properties and potential for specific interactions in peptide structures. This makes it particularly valuable in the synthesis of peptides and peptidomimetics with unique structural and functional characteristics.

Activité Biologique

Boc-3-(1-naphthyl)-L-alanine is a derivative of L-alanine, modified with a tert-butoxycarbonyl (Boc) protecting group and a naphthyl side chain at the 3-position. This compound has garnered attention in various biochemical and pharmacological studies due to its unique structural characteristics, which influence its biological activity. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C₁₄H₁₅NO₂

- Molecular Weight : 231.28 g/mol

- Melting Point : Approximately 144°C

- Density : 1.2 g/cm³

This compound exhibits biological activity primarily through its interactions with various biological molecules. The naphthyl moiety enhances hydrophobic interactions, which can influence enzyme binding and receptor interactions. The following mechanisms have been identified:

- Receptor Binding : The compound is used in receptor binding studies to understand ligand-receptor interactions. Its structural features allow researchers to assess binding affinities and kinetics, providing insights into receptor functionality and drug design .

- Enzyme Inhibition : this compound acts as an inhibitor in various enzyme assays. Its ability to modulate enzyme activity is crucial for elucidating metabolic pathways and discovering new therapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes through various pathways:

- Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

- Fluorescent Properties : The naphthyl group provides fluorescent characteristics, making it useful as a probe in bioimaging and biochemical assays.

Case Studies

- Receptor Interaction Study :

- Enzyme Inhibition Assay :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427407 | |

| Record name | Boc-3-(1-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55447-00-2 | |

| Record name | Boc-3-(1-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.